Ethylmalonyl coenzyme A

Description

Historical Context of Acetyl-CoA Assimilation Pathways

For many decades, the glyoxylate (B1226380) cycle was considered the primary mechanism for acetyl-coenzyme A (acetyl-CoA) assimilation in organisms growing on two-carbon (C2) compounds like acetate (B1210297). cancer.govpnas.orgpnas.orgnih.gov Discovered by Kornberg and Krebs, this pathway allows organisms to bypass the decarboxylation steps of the tricarboxylic acid (TCA) cycle, enabling the net conversion of acetyl-CoA into four-carbon compounds essential for biosynthesis. pnas.orgnih.gov The key enzymes of this cycle are isocitrate lyase and malate (B86768) synthase. researchgate.net However, a growing number of bacteria were identified that could grow on C2 compounds but lacked isocitrate lyase, the definitive enzyme of the glyoxylate cycle. cancer.govpnas.orgpnas.orgnih.gov This presented a long-standing puzzle in microbial biochemistry, suggesting the existence of an alternative pathway for acetyl-CoA assimilation. nih.gov

Emergence of the Ethylmalonyl-CoA Pathway (EMC Pathway) in C1 and C2 Compound Metabolism

The mystery of acetyl-CoA assimilation in isocitrate lyase-negative bacteria was solved with the discovery of the ethylmalonyl-CoA (EMC) pathway. This metabolic route was first elucidated in the phototrophic bacterium Rhodobacter sphaeroides. cancer.govpnas.orgnih.gov Subsequent research demonstrated its operation in various other bacteria, including the model methylotroph Methylobacterium extorquens AM1. researchgate.netnih.gov The EMC pathway is essential for the growth of these organisms on both C1 compounds, such as methanol (B129727), and C2 compounds, like acetate. nih.govacs.org

During the metabolism of C1 compounds in methylotrophs like M. extorquens, the EMC pathway is required for the regeneration of glyoxylate, a key intermediate in the serine cycle. researchgate.netnih.gov In the case of C2 compound metabolism, the EMC pathway serves as the primary assimilation route, converting acetyl-CoA into vital precursor metabolites. nih.gov The pathway is characterized by a series of unique enzymatic reactions and CoA-ester intermediates. nih.gov One of the hallmark enzymes of the EMC pathway is crotonyl-CoA carboxylase/reductase, which catalyzes the reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA. cancer.govpnas.orgnih.gov The operation of this pathway was definitively confirmed through 13C metabolomics and labeling experiments, which traced the flow of carbon through the pathway's intermediates. researchgate.netnih.gov

Significance of Ethylmalonyl-CoA as a Central Metabolic Intermediate

Ethylmalonyl-CoA stands as the signature molecule of the EMC pathway, lending the pathway its name. nih.gov Its importance stems from its position as a key intermediate that connects the initial carboxylation step with the subsequent carbon skeleton rearrangements. The formation of ethylmalonyl-CoA from crotonyl-CoA is a thermodynamically unique biochemical reaction. cancer.govpnas.orgnih.gov

The central role of ethylmalonyl-CoA is further underscored by its position as a metabolic control point. nih.gov In M. extorquens, the levels of ethylmalonyl-CoA and the activity of the enzyme that converts it, ethylmalonyl-CoA mutase, are tightly regulated to maintain metabolic balance, particularly during shifts between different carbon sources. nih.govasm.org Furthermore, the EMC pathway and its intermediates, including ethylmalonyl-CoA, are of significant interest for biotechnological applications, offering the potential for the production of value-added chemicals. nih.govd-nb.info

Key Enzymes and Intermediates in the Ethylmalonyl-CoA Pathway

The following table provides a summary of the key enzymes and intermediates involved in the core of the Ethylmalonyl-CoA pathway.

| Enzyme | Intermediate Substrate | Intermediate Product |

| Crotonyl-CoA carboxylase/reductase | Crotonyl-CoA | (2S)-Ethylmalonyl-CoA |

| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | (2S)-Ethylmalonyl-CoA | (2R)-Ethylmalonyl-CoA |

| (2R)-Ethylmalonyl-CoA mutase | (2R)-Ethylmalonyl-CoA | (2S)-Methylsuccinyl-CoA |

| (2S)-Methylsuccinyl-CoA dehydrogenase | (2S)-Methylsuccinyl-CoA | Mesaconyl-CoA |

| Mesaconyl-CoA hydratase | Mesaconyl-CoA | (2R,3S)-β-Methylmalyl-CoA |

| (3S)-Malyl-CoA/β-methylmalyl-CoA lyase | (2R,3S)-β-Methylmalyl-CoA | Glyoxylate + Propionyl-CoA |

Properties

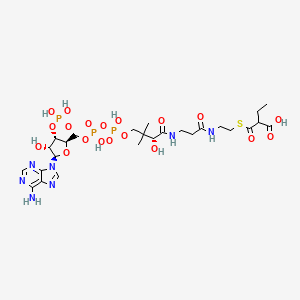

IUPAC Name |

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13?,14-,17-,18-,19+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGZQVCBBBEZQE-MIZDRFBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N7O19P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346858 | |

| Record name | Ethylmalonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-57-6 | |

| Record name | Ethylmalonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ethylmalonyl Coa Pathway Emc Pathway : Microbial Carbon Assimilation

Overview of the EMC Pathway in Isocitrate Lyase-Negative Microorganisms

Many bacteria, including certain purple nonsulfur bacteria, actinomycetes, and methylotrophs, cannot utilize the glyoxylate (B1226380) cycle for growth on C2 compounds because they lack isocitrate lyase. nih.govpnas.orgpnas.orgasm.org In these organisms, the EMC pathway serves as the primary anaplerotic sequence to replenish tricarboxylic acid (TCA) cycle intermediates. asm.orgacs.org The pathway facilitates the net conversion of acetyl-CoA into C4 compounds, which are vital precursors for biosynthesis.

The EMC pathway and the glyoxylate cycle both achieve the net synthesis of C4 compounds from acetyl-CoA, but they employ fundamentally different biochemical strategies. The most prominent distinction is the absence of isocitrate lyase in organisms utilizing the EMC pathway. nih.govpnas.orgnih.govethz.ch

Key differences include:

Key Enzymes : The glyoxylate cycle relies on two key enzymes: isocitrate lyase and malate (B86768) synthase. nih.govpnas.org In contrast, the EMC pathway is characterized by a unique set of enzymes, most notably crotonyl-CoA carboxylase/reductase, which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA. pnas.orgpnas.org

Intermediates : The EMC pathway involves several unique CoA-ester intermediates not found in the glyoxylate cycle, such as crotonyl-CoA, ethylmalonyl-CoA, methylsuccinyl-CoA, and mesaconyl-CoA. nih.gov

Carbon Fixation : The EMC pathway involves two carboxylation steps, fixing two molecules of CO2 for every two molecules of acetyl-CoA assimilated. nih.govasm.org This contrasts with the glyoxylate cycle, which does not involve any net CO2 fixation. nih.gov This makes the EMC pathway more carbon-efficient. nih.gov

Cofactor Requirements : The key carboxylase in the EMC pathway, crotonyl-CoA carboxylase/reductase, is NADPH-dependent. pnas.orgpnas.org

| Feature | Ethylmalonyl-CoA Pathway | Glyoxylate Cycle |

|---|---|---|

| Key Enzyme(s) | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase | Isocitrate lyase, Malate synthase |

| Requirement for Isocitrate Lyase | No | Yes |

| Characteristic Intermediates | Ethylmalonyl-CoA, Methylsuccinyl-CoA, Mesaconyl-CoA | Isocitrate, Glyoxylate, Succinate (B1194679) |

| Net CO₂ Fixation | Yes (2 molecules of CO₂) | No |

| Primary Reducing Equivalent | NADPH | NADH/FADH₂ |

Glyoxylate Regeneration : In methylotrophic bacteria like Methylobacterium extorquens AM1, which use the serine cycle for C1 assimilation, a constant supply of glyoxylate is required to accept a one-carbon unit from methylene-tetrahydrofolate. nih.govplos.orgnih.gov The EMC pathway is essential for regenerating this glyoxylate from acetyl-CoA, which is an intermediate of the serine cycle itself, thus closing the loop. pnas.orgnih.govresearchgate.netresearchgate.net

Anaplerosis : By producing the C4-dicarboxylic acid succinate (as succinyl-CoA), the EMC pathway replenishes the pool of TCA cycle intermediates that are withdrawn for the biosynthesis of amino acids, nucleotides, and other essential molecules. researchgate.net This function is critical during growth on C2 compounds like acetate (B1210297), which are metabolized to acetyl-CoA. nih.govasm.org

Specific Organisms Exhibiting the EMC Pathway

The EMC pathway has been identified in a range of bacteria that lack isocitrate lyase. These include:

Rhodobacter sphaeroides pnas.orgbritannica.com

Rhodospirillum rubrum asm.org

Streptomyces species pnas.orgpnas.org

Methylobacterium extorquens nih.govpnas.orgpnas.org

Methylobacterium extorquens AM1 is a facultative methylotrophic alphaproteobacterium that has become a primary model organism for studying C1 and C2 metabolism. nih.govnih.gov It can grow on single-carbon compounds like methanol (B129727) as well as multi-carbon compounds like acetate and ethylamine (B1201723). nih.govplos.org This bacterium lacks isocitrate lyase and relies entirely on the EMC pathway for acetyl-CoA assimilation under these growth conditions. nih.govnih.govethz.ch

During methylotrophic growth on a C1 compound such as methanol, M. extorquens AM1 employs a coordinated metabolic strategy involving three key cycles:

Methanol Oxidation : Methanol is oxidized to formaldehyde (B43269). nih.govplos.org

Serine Cycle : The resulting formaldehyde (as methylene-tetrahydrofolate) condenses with glycine (B1666218) to form serine. Through a series of reactions, the serine cycle produces C3 and C4 intermediates for biosynthesis and yields one molecule of acetyl-CoA. nih.govplos.org

EMC Pathway : This acetyl-CoA enters the EMC pathway. The pathway's function here is to convert the acetyl-CoA into glyoxylate. nih.govplos.orgnih.gov This regenerated glyoxylate is then used to form the glycine needed for the initial step of the serine cycle, allowing carbon assimilation to continue. researchgate.netresearchgate.net

Therefore, during C1 metabolism, the EMC pathway is not the primary assimilation route itself but serves as an essential, integrated module for regenerating the primary C1 acceptor molecule, glyoxylate. pnas.orgnih.gov

When M. extorquens AM1 grows on C2 substrates like ethylamine or acetate, these compounds are first converted into acetyl-CoA. asm.org In this context, the EMC pathway functions as the main carbon assimilation route. nih.govnih.govasm.org

Dual Fate of Acetyl-CoA : Acetyl-CoA derived from C2 substrates has two primary fates. A portion is oxidized to CO2 via the TCA cycle to generate energy (ATP and reducing equivalents). nih.govnih.govasm.org The remainder enters the EMC pathway for assimilation into cell material. nih.govnih.govasm.org

Production of Precursors : The EMC pathway converts two molecules of acetyl-CoA into one molecule of glyoxylate and one of succinate. asm.org The succinate enters the TCA cycle directly. The glyoxylate can be condensed with another molecule of acetyl-CoA (via malate synthase) to form malate, a C4 intermediate. nih.govasm.org These C4 compounds are then converted to other biosynthetic precursors like phosphoglycerate. nih.govnih.gov

During growth on ethylamine, the EMC pathway operates as a linear sequence carrying the full assimilatory carbon flux to produce the necessary C3 and C4 compounds for biomass production. asm.org Studies have shown that the enzymes of the EMC pathway are present and active during growth on both C1 and C2 compounds, highlighting its central role in the metabolic flexibility of M. extorquens AM1. nih.govnih.govuni-freiburg.de

Methylobacterium extorquens AM1: A Model Methylotroph

Interplay with the Serine Cycle in Methylotrophic Growth

In methylotrophic bacteria, which can utilize one-carbon (C1) compounds as their sole source of carbon and energy, the EMC pathway is intricately linked with the serine cycle. The serine cycle is the primary pathway for the assimilation of C1 units, such as those derived from methanol, into cell material. nih.govnih.govresearchgate.net During methylotrophic growth, the serine cycle produces acetyl-CoA. caister.com For the cycle to be sustained, its initial acceptor molecule, glyoxylate, must be regenerated. The EMC pathway fulfills this crucial role by converting acetyl-CoA into glyoxylate. caister.com

This metabolic interplay ensures a continuous flow of carbon through the serine cycle, enabling the synthesis of essential building blocks for biomass. The EMC pathway effectively channels the two-carbon units from acetyl-CoA back into a one-carbon assimilation pathway, highlighting a sophisticated metabolic integration in these microorganisms. Research on the marine bacterium Dinoroseobacter shibae has also revealed a connection between the EMC pathway and serine metabolism during the transition from heterotrophy to photoheterotrophy. nih.gov

Rhodobacter sphaeroides and Other Phototrophic Bacteria

Rhodobacter sphaeroides, a purple nonsulfur phototrophic bacterium, is a model organism for studying the EMC pathway, particularly in the context of photoheterotrophic metabolism. nih.gov These bacteria can utilize light as an energy source while assimilating organic compounds for carbon.

Rhodobacter sphaeroides and other similar phototrophic bacteria that lack the key enzymes of the glyoxylate cycle rely on the EMC pathway for the assimilation of acetate. nih.gov Acetate is a common substrate for these organisms in their natural environments. The EMC pathway enables the conversion of acetyl-CoA, derived from acetate, into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and malate. researchgate.net This anaplerotic function is essential for replenishing the TCA cycle intermediates that are withdrawn for biosynthesis.

In Rhodobacter sphaeroides, the expression of genes encoding enzymes of the EMC pathway is upregulated during growth on acetate. asm.org This indicates the central role of this pathway in acetate metabolism under photoheterotrophic conditions.

The EMC pathway also plays a role in CO2 fixation in some photoheterotrophic bacteria. nih.gov During photoheterotrophic growth, there can be an enhanced flux through the EMC pathway, which involves the carboxylation of crotonyl-CoA to form ethylmalonyl-CoA. pnas.org This step incorporates inorganic carbon (CO2) into organic molecules. The resulting intermediates, succinyl-CoA and malate, can then be channeled into the central carbon metabolism to support biomass production. researchgate.net This metabolic feature provides a competitive advantage to these organisms, especially in environments where both light and organic carbon sources are available.

Actinomycetes (e.g., Streptomyces spp.)

Actinomycetes, particularly those of the genus Streptomyces, are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. The EMC pathway is a key metabolic route in these bacteria and is directly linked to the biosynthesis of certain secondary metabolites. nih.gov

Streptomyces species utilize the EMC pathway for the assimilation of acetyl-CoA. A crucial function of this pathway in these bacteria is the provision of (2S)-ethylmalonyl-CoA, which serves as an extender unit in the biosynthesis of polyketides, a large class of secondary metabolites. nih.gov By supplying this specific building block, the EMC pathway directly influences the production of these valuable compounds. Metabolic engineering strategies aimed at enhancing the flux through the EMC pathway have been shown to increase the yield of polyketide antibiotics in Streptomyces venezuelae. nih.govresearchgate.net

Candidatus Contendobacter and Polyhydroxyvalerate Synthesis

Candidatus Contendobacter, a glycogen-accumulating organism (GAO), utilizes the EMC pathway for the synthesis of polyhydroxyvalerate (PHV), a type of polyhydroxyalkanoate (PHA). nih.gov PHAs are biodegradable polymers that serve as intracellular carbon and energy storage compounds.

In Candidatus Contendobacter, the EMC pathway is the primary route for the production of propionyl-CoA, a key precursor for PHV synthesis. nih.govx-mol.com The pathway converts acetyl-CoA into propionyl-CoA, which is then condensed with another molecule of acetyl-CoA to form the monomer for PHV polymerization. nih.gov The expression of key genes in the EMC pathway has been observed to increase with the enrichment of Candidatus Contendobacter, further confirming its central role in PHV production in this organism. nih.gov

Reaction Sequence and Key Intermediates within the EMC Pathway

The Ethylmalonyl-CoA pathway is a complex sequence of enzymatic reactions that converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of succinyl-CoA and one molecule of glyoxylate. The pathway is characterized by several unique intermediates.

The initial steps involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to crotonyl-CoA. A key and defining step of the pathway is the reductive carboxylation of crotonyl-CoA by crotonyl-CoA carboxylase/reductase to yield (2S)-ethylmalonyl-CoA. pnas.org This intermediate then undergoes a series of transformations.

The following table outlines the main reaction sequence and the key intermediates of the Ethylmalonyl-CoA pathway.

| Step | Substrate(s) | Enzyme | Product(s) |

|---|---|---|---|

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA + CoA |

| 2 | Acetoacetyl-CoA + NADPH + H+ | Acetoacetyl-CoA reductase | (R)-3-Hydroxybutyryl-CoA + NADP+ |

| 3 | (R)-3-Hydroxybutyryl-CoA | Crotonase | Crotonyl-CoA + H2O |

| 4 | Crotonyl-CoA + NADPH + CO2 | Crotonyl-CoA carboxylase/reductase | (2S)-Ethylmalonyl-CoA + NADP+ |

| 5 | (2S)-Ethylmalonyl-CoA | Ethylmalonyl-CoA epimerase | (2R)-Ethylmalonyl-CoA |

| 6 | (2R)-Ethylmalonyl-CoA | Ethylmalonyl-CoA mutase | (2S)-Methylsuccinyl-CoA |

| 7 | (2S)-Methylsuccinyl-CoA | Methylsuccinyl-CoA dehydrogenase | Mesaconyl-C1-CoA |

| 8 | Mesaconyl-C1-CoA + H2O | Mesaconyl-CoA hydratase | (2R,3S)-β-Methylmalyl-CoA |

| 9 | (2R,3S)-β-Methylmalyl-CoA | β-Methylmalyl-CoA lyase | Glyoxylate + Propionyl-CoA |

| 10 | Propionyl-CoA + ATP + HCO3- | Propionyl-CoA carboxylase | (S)-Methylmalonyl-CoA + ADP + Pi |

| 11 | (S)-Methylmalonyl-CoA | Methylmalonyl-CoA epimerase | (R)-Methylmalonyl-CoA |

| 12 | (R)-Methylmalonyl-CoA | Methylmalonyl-CoA mutase | Succinyl-CoA |

| 13 | Glyoxylate + Acetyl-CoA + H2O | Malate synthase | Malate + CoA |

The net result of this pathway is the conversion of two molecules of acetyl-CoA and two molecules of CO2 into one molecule of succinyl-CoA and one molecule of malate.

Initial Condensation and Reduction Steps (e.g., from Acetyl-CoA to Crotonyl-CoA)

The entry point into the Ethylmalonyl-CoA pathway involves the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. asm.org This reaction is catalyzed by the enzyme β-ketothiolase. Following this initial condensation, the acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase. nih.gov These initial steps are not unique to the EMC pathway and are also shared with other metabolic processes, such as the synthesis of polyhydroxybutyrate (B1163853) (PHB), a common storage polymer in many bacteria. nih.gov The (R)-3-hydroxybutyryl-CoA is then dehydrated to form crotonyl-CoA, a critical intermediate that serves as the substrate for the key carboxylation step that defines the EMC pathway.

Carboxylation to Form Ethylmalonyl-CoA

The carboxylation of crotonyl-CoA to ethylmalonyl-CoA is a pivotal and characteristic reaction of the EMC pathway. nih.gov This reaction is catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (Ccr), which utilizes NADPH as a reductant and CO2 as the carboxylating agent. nih.govpnas.orgpnas.org This unique enzymatic step involves the reductive carboxylation of an enoyl-thioester, a reaction that is biochemically unprecedented. nih.gov The Ccr enzyme directly incorporates carbon dioxide into the crotonyl-CoA molecule, yielding (2S)-ethylmalonyl-CoA. pnas.orgresearchgate.net This reaction is highly specific, and the enzyme exhibits significantly lower activity for the simple reduction of crotonyl-CoA to butyryl-CoA in the absence of CO2, indicating that carboxylation is its primary physiological function. pnas.orgpnas.org

Enzymatic Properties of Crotonyl-CoA Carboxylase/Reductase (Ccr)

| Property | Description | Reference |

| Substrates | (E)-crotonyl-CoA, NADPH, CO2 | nih.govpnas.org |

| Products | (2S)-ethylmalonyl-CoA, NADP+ | nih.govpnas.org |

| Cofactor | NADPH | pnas.org |

| Stereospecificity | The pro-(4R) hydrogen of NADPH is transferred. | pnas.orgpnas.orgresearchgate.net |

| Alternative Substrate | Acryloyl-CoA can be carboxylated to methylmalonyl-CoA. | pnas.orgpnas.org |

Subsequent Conversions: Ethylmalonyl-CoA to Methylsuccinyl-CoA

Following its formation, ethylmalonyl-CoA undergoes a fascinating carbon skeleton rearrangement to be converted into methylsuccinyl-CoA. This transformation is a two-step process catalyzed by two distinct enzymes: ethylmalonyl-CoA epimerase and ethylmalonyl-CoA mutase. researchgate.net The ethylmalonyl-CoA mutase is a coenzyme B12-dependent enzyme, highlighting the importance of this vitamin in the functioning of the EMC pathway. researchgate.netnih.govresearchgate.net The mutase catalyzes the intramolecular rearrangement of the carbon skeleton, a chemically challenging reaction that is facilitated by the radical chemistry of coenzyme B12. nih.gov This conversion is a critical juncture in the pathway, linking the initial carboxylation product to the subsequent oxidative and cleavage reactions.

Formation of Mesaconyl-CoA and Methylmalyl-CoA

Methylsuccinyl-CoA is then oxidized to mesaconyl-CoA by the flavin-dependent enzyme methylsuccinyl-CoA dehydrogenase (MCD). nih.govsemanticscholar.orgnih.govresearchgate.net This enzyme is a member of the acyl-CoA dehydrogenase family and catalyzes the formation of a carbon-carbon double bond, converting the saturated dicarboxylic acid thioester into its α,β-unsaturated counterpart. nih.govnih.govresearchgate.net Subsequently, mesaconyl-CoA is hydrated to form β-methylmalyl-CoA. This reversible hydration reaction is catalyzed by mesaconyl-CoA hydratase, a newly discovered enzyme of the enoyl-CoA hydratase family. nih.govnih.govresearchgate.netkoreascience.krasm.org This enzyme plays a crucial role in both the EMC pathway and the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation in certain bacteria. nih.govresearchgate.netasm.org

Terminal Cleavage Reactions Yielding Glyoxylate and Propionyl-CoA

The C5 intermediate, β-methylmalyl-CoA, is then cleaved in a key reaction that generates two crucial products: glyoxylate and propionyl-CoA. asm.orgnih.govnih.gov This cleavage is catalyzed by β-methylmalyl-CoA lyase. asm.orgnih.gov In some organisms, this lyase activity is part of a bifunctional enzyme that also catalyzes the condensation of acetyl-CoA and glyoxylate to form malyl-CoA. nih.govnih.govasm.orgnih.gov The generation of glyoxylate is a particularly significant outcome of the EMC pathway, as it provides a direct link to the central metabolic pathways for the net synthesis of C4 compounds.

Integration of Pathway Products into Central Carbon Metabolism (e.g., Malate, Succinyl-CoA)

The two products of the β-methylmalyl-CoA lyase reaction, glyoxylate and propionyl-CoA, are readily integrated into the central carbon metabolism of the cell. Glyoxylate condenses with a molecule of acetyl-CoA to form malate, a key intermediate of the tricarboxylic acid (TCA) cycle. asm.orgnih.gov This reaction is catalyzed by malate synthase. nih.gov

Propionyl-CoA is carboxylated to form D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase. medlink.comwikipedia.orgnih.gov D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. medlink.comwikipedia.orgnih.govwikipedia.orgoregonstate.edu Succinyl-CoA is another important intermediate of the TCA cycle, and its formation from propionyl-CoA completes the assimilation of the carbon that entered the EMC pathway as acetyl-CoA. wikipedia.orgbionity.com

Integration of EMC Pathway Products

| Product | Integrating Reaction | Key Enzyme | Final Product in Central Metabolism | Reference |

| Glyoxylate | Condensation with Acetyl-CoA | Malate Synthase | Malate | asm.orgnih.gov |

| Propionyl-CoA | Carboxylation and Isomerization | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase | Succinyl-CoA | medlink.comwikipedia.orgnih.govwikipedia.org |

Carbon Flux Dynamics within the EMC Pathway

Differential Flux under Varying Substrate Conditions

The distribution of metabolic flux between the Ethylmalonyl-CoA (EMC) pathway and other central metabolic routes, such as the Tricarboxylic Acid (TCA) cycle, is significantly influenced by the available carbon substrate. This differential flux allows microorganisms to adapt their metabolism to optimize growth and energy production on different nutrients. Studies in the facultative methylotroph Methylobacterium extorquens AM1, which lacks the key glyoxylate cycle enzyme isocitrate lyase, provide a clear example of this metabolic flexibility.

When M. extorquens AM1 is grown on acetate, a C2 compound, a distinct separation of roles between the TCA cycle and the EMC pathway is observed. nih.gov Through the use of 13C steady-state metabolic flux analysis, it has been demonstrated that the oxidation of acetyl-CoA occurs predominantly through the TCA cycle, which is essential for generating reducing equivalents (NADH and FADH2) for energy production. nih.gov In contrast, the assimilation of acetyl-CoA into biomass precursors is primarily carried out via the EMC pathway. nih.gov

This division of labor is also evident when comparing growth on acetate to growth on a one-carbon (C1) compound like methanol. During methylotrophic growth, the EMC pathway is essential for regenerating glyoxylate from acetyl-CoA, which is the carbon fixation product of the serine cycle. nih.gov This regeneration is necessary to maintain the operation of the serine cycle for C1 assimilation. nih.gov

The table below, derived from metabolic flux analysis studies, illustrates the differential contribution of the EMC pathway and the TCA cycle to acetyl-CoA metabolism under different substrate conditions in M. extorquens AM1. The flux values represent the relative rates of metabolic reactions.

| Substrate | Metabolic Function | Primary Pathway Utilized | Relative Flux of Acetyl-CoA |

|---|---|---|---|

| Acetate (C2) | Oxidation (Energy Production) | TCA Cycle | High |

| Acetate (C2) | Assimilation (Biomass Synthesis) | EMC Pathway | High |

| Methanol (C1) | Glyoxylate Regeneration for Serine Cycle | EMC Pathway | Significant |

| Methanol (C1) | Oxidation (Energy Production) | TCA Cycle (incomplete) | Low (no flux through 2-oxoglutarate dehydrogenase) |

These findings highlight the remarkable adaptability of microbial metabolism, where the flux through key pathways is dynamically regulated to suit the available nutrient source.

Coupling with the Tricarboxylic Acid (TCA) Cycle

The Ethylmalonyl-CoA (EMC) pathway and the Tricarboxylic Acid (TCA) cycle are tightly coupled, ensuring a coordinated flow of carbon for both energy generation and biosynthesis. This coordination is essential for the metabolic integrity of organisms that rely on the EMC pathway for carbon assimilation. nih.gov The EMC pathway generates key intermediates that can directly enter the TCA cycle, creating a metabolic hub for the distribution of carbon skeletons.

One of the primary products of the EMC pathway is glyoxylate, which can be condensed with acetyl-CoA to form malate. nih.gov Malate is a direct intermediate of the TCA cycle. Furthermore, the EMC pathway also produces succinyl-CoA, another key intermediate of the TCA cycle. This direct feeding of intermediates from the EMC pathway into the TCA cycle is a critical point of intersection between the two metabolic routes.

In M. extorquens AM1 grown on acetate, there are three distinct entry points for acetyl-CoA into the central metabolism:

The TCA cycle: Primarily for oxidative purposes. nih.gov

The EMC pathway: The main route for assimilation. nih.gov

Condensation with glyoxylate: The glyoxylate produced by the EMC pathway condenses with another molecule of acetyl-CoA to form malate. nih.gov

The following table details the key intermediates that link the EMC pathway and the TCA cycle, highlighting the points of metabolic convergence.

| Intermediate Produced by EMC Pathway | Point of Entry into TCA Cycle | Enzyme Facilitating Entry |

|---|---|---|

| Glyoxylate | Condenses with Acetyl-CoA to form Malate | Malate Synthase |

| Succinyl-CoA | Directly enters the TCA cycle | (Not applicable, as it is a direct intermediate) |

The interconnectedness of these pathways demonstrates a sophisticated metabolic network topology. nih.gov During growth on methanol, the TCA cycle in M. extorquens AM1 is incomplete, lacking flux through 2-oxoglutarate dehydrogenase. nih.gov However, when grown on acetate, the TCA cycle operates with a high flux through this enzyme, indicating a significant redirection of carbon flow within the central metabolism based on the available substrate. nih.gov This tight coordination ensures that the cell can efficiently balance the requirements for energy production and the synthesis of biomass precursors. nih.gov

Enzymology and Structural Biology of Ethylmalonyl Coa Metabolizing Enzymes

Crotonyl-CoA Carboxylase/Reductase (CCR)

Crotonyl-CoA Carboxylase/Reductase (CCR) is a key enzyme that catalyzes the reductive carboxylation of crotonyl-CoA to produce (2S)-ethylmalonyl-CoA. nih.govjst.go.jp This reaction is a pivotal step in the EMC pathway, which allows certain bacteria to synthesize cell constituents from two-carbon compounds. nih.gov

Catalytic Mechanism and Stereochemistry of Reductive Carboxylation

The catalytic activity of CCR involves a unique reductive carboxylation of an enoyl-thioester. nih.gov The enzyme utilizes NADPH as a reductant to catalyze the conversion of (E)-crotonyl-CoA to ethylmalonyl-CoA. researchgate.netresearchgate.net In the absence of carbon dioxide, CCR can also catalyze the reduction of (E)-crotonyl-CoA to butyryl-CoA, although this activity is significantly lower, suggesting that the reductive carboxylation is the primary physiological reaction. researchgate.netresearchgate.net

The stereochemical course of the reaction has been elucidated in detail. The pro-(4R) hydrogen of NADPH is transferred to the re face of the C3 position of crotonyl-CoA. nih.govresearchgate.net Subsequently, carbon dioxide is incorporated in an anti fashion at the C2 atom of crotonyl-CoA, resulting in the formation of (2S)-ethylmalonyl-CoA. researchgate.netnih.govresearchgate.net In the competing reduction reaction that yields butyryl-CoA, a proton from the solvent is added in an anti fashion instead of CO2. nih.govresearchgate.net

Computational studies have suggested two possible mechanisms for the CO2 fixation. A direct mechanism involves a hydride transfer that creates a reactive enolate, which then binds to the electrophilic CO2 molecule. An alternative mechanism proposes the formation of a covalent adduct, which may serve to stabilize the enolate intermediate and prevent a non-productive reduction side reaction, thereby enhancing the enzyme's efficiency. researchgate.net

| Feature | Description |

| Substrate | (E)-crotonyl-CoA |

| Cofactor | NADPH |

| Products | (2S)-ethylmalonyl-CoA, NADP+ |

| Stereochemistry | Hydride transfer from pro-(4R) of NADPH to the re face of C3 of crotonyl-CoA. CO2 addition is anti to the C2 atom. |

Structural Insights and Enzyme Characterization

Amino acid sequence analysis has revealed that Crotonyl-CoA Carboxylase/Reductase is a member of the medium-chain dehydrogenase/reductase superfamily. researchgate.netnih.govresearchgate.net Structural studies of CCR from Kitasatospora setae show that the enzyme exists as a tetramer. nd.edu Each of the four active sites is primarily located within one protomer but also involves contacts from two other protomers, highlighting the importance of the quaternary structure for its catalytic function. nd.edu The enzyme from Streptomyces collinus is noted to be a homodimer. ucla.edu

Role as a Marker for EMC Pathway Presence

The unique nature of the reductive carboxylation of crotonyl-CoA catalyzed by CCR makes this enzyme a reliable marker for the presence of the Ethylmalonyl-CoA pathway in an organism. nih.gov The detection of the CCR gene or its enzymatic activity indicates that the organism utilizes this specific pathway for acetyl-CoA assimilation, which is distinct from the more common glyoxylate (B1226380) cycle. nih.govebi.ac.uk Beyond its role in primary metabolism, CCR homologs are also involved in secondary metabolism, where they contribute to the biosynthesis of polyketides by producing substituted malonyl-CoA derivatives. jst.go.jp

Ethylmalonyl-CoA Mutase (Ecm)

Ethylmalonyl-CoA mutase (Ecm) is another critical enzyme in the EMC pathway, responsible for a complex carbon skeleton rearrangement.

Adenosylcobalamin (AdoCbl)-Dependence

Ecm is a member of the coenzyme B12-dependent acyl-CoA mutase family. researchgate.net Its catalytic activity is dependent on adenosylcobalamin (AdoCbl), a derivative of vitamin B12. researchgate.netnih.gov AdoCbl-dependent enzymes are known to catalyze radical-based isomerization reactions. nih.gov In the case of Ecm, the AdoCbl cofactor is essential for the generation of radical intermediates that facilitate the rearrangement of the carbon skeleton of the substrate. nih.gov

Reversible Conversion of (2R)-Ethylmalonyl-CoA to (2S)-Methylsuccinyl-CoA

Ethylmalonyl-CoA mutase catalyzes the reversible isomerization of (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA. researchgate.net This carbon skeleton rearrangement is a challenging chemical transformation that is central to the EMC pathway. researchgate.net The reaction proceeds through a radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in the AdoCbl cofactor.

| Feature | Description |

| Substrate | (2R)-ethylmalonyl-CoA |

| Cofactor | Adenosylcobalamin (Coenzyme B12) |

| Product | (2S)-methylsuccinyl-CoA |

| Reaction Type | Reversible carbon skeleton rearrangement |

Subclade Classification within Acyl-CoA Mutases

The carbon-skeleton mutases that utilize coenzyme B12 (adenosylcobalamin) and catalyze the intramolecular migration of an acyl-CoA group represent a rapidly expanding group of enzymes. nih.gov Within this group, the discovery of the ethylmalonyl-CoA (EMC) pathway for acetate (B1210297) assimilation led to the identification of a distinct subclade of acyl-CoA mutases. nih.gov Ethylmalonyl-CoA mutase (Ecm) from Rhodobacter sphaeroides was the first characterized member of this new subfamily. researchgate.net

Sequence analysis demonstrates that Ecm is different from both (2R)-methylmalonyl-CoA mutase (MCM) and isobutyryl-CoA mutase, thereby establishing a new subclade. researchgate.net Ecm is highly specific for its substrate, (2S)-ethylmalonyl-CoA, which it converts to (2S)-methylsuccinyl-CoA. It shows minimal relative activity (0.2%) with methylmalonyl-CoA. researchgate.net This substrate specificity is a key feature distinguishing it from other acyl-CoA mutases.

Acyl-CoA mutases exhibit varied subunit and oligomeric structures. The well-studied methylmalonyl-CoA mutase (MCM) typically exists as either an α2 homodimer or an αβ heterodimer. nih.gov In the heterodimeric form, like the one from Propionibacterium shermanii, the larger α subunit contains the binding sites for both the substrate and the coenzyme B12 cofactor, while the β subunit, despite sequence similarity, is not catalytically active. nih.gov

| Enzyme Subclass | Representative Enzyme | Typical Substrate | Quaternary Structure Example | Reference |

| Methylmalonyl-CoA Mutase (MCM) | P. shermanii MCM | (2R)-Methylmalonyl-CoA | αβ heterodimer | nih.gov |

| Ethylmalonyl-CoA Mutase (Ecm) | R. sphaeroides Ecm | (2S)-Ethylmalonyl-CoA | Not specified | researchgate.net |

| Isobutyryl-CoA Mutase | Not specified | Isobutyryl-CoA | Not specified | researchgate.net |

Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi)

Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) is a promiscuous isomerase that plays a crucial dual role in the ethylmalonyl-CoA pathway. uniprot.org This enzyme catalyzes the reversible epimerization of both (2R)-ethylmalonyl-CoA to (2S)-ethylmalonyl-CoA and (R)-methylmalonyl-CoA to (S)-methylmalonyl-CoA. uniprot.orgebi.ac.uk Its function is essential for processing intermediates in the pathway, particularly for the catabolism of fatty acids with odd-numbered carbon chains and certain amino acids. wikipedia.orgebi.ac.uk

The enzyme, encoded by the MCEE gene in humans, is located in the mitochondrial matrix. wikipedia.org Structurally, it belongs to the VOC (vicinal oxygen chelate) superfamily of metalloenzymes, which share a characteristic βαβββ structural motif forming a divalent metal-containing active site. nih.gov The catalytic mechanism involves a deprotonation step at the chiral carbon, forming a resonance-stabilized carbanion or enol intermediate, followed by reprotonation to yield the epimer. wikipedia.orgebi.ac.uk This reaction requires a divalent metal cofactor, with Co2+ or Mn2+ being effective, while Mg2+ and Ni2+ cannot support its activity. uniprot.org

Biochemical characterization of the epimerase from Rhodobacter sphaeroides has provided key kinetic parameters.

| Substrate | KM (μM) | Vmax (μmol/min/mg) | Cofactor Requirement | Reference |

| (2S)-ethylmalonyl-CoA | 40 | 110 | Co2+ or Mn2+ | uniprot.org |

| (2S)-methylmalonyl-CoA | 80 | 120 | Co2+ or Mn2+ | uniprot.org |

Other Key Enzymes within the EMC Pathway

Methylsuccinyl-CoA Dehydrogenase

(2S)-methylsuccinyl-CoA dehydrogenase (MCD) is a key FAD-dependent enzyme in the ethylmalonyl-CoA pathway that catalyzes the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-CoA. nih.govnih.gov This enzyme is an unusual member of the acyl-CoA dehydrogenase (ACD) family. nih.govsemanticscholar.org The crystal structure of MCD from Paracoccus denitrificans, resolved at 1.37 Å, reveals a homodimeric structure of two 60-kDa subunits. nih.govresearchgate.net A distinctive feature of MCD compared to other ACDs is a long N-terminal extension of about 170 residues, which structurally mimics the dimer-dimer interface of canonical tetrameric ACDs. nih.govnih.govresearchgate.net

The enzyme's substrate specificity is precisely controlled to prevent the unwanted oxidation of succinyl-CoA, a structurally similar and vital intermediate in central metabolism; MCD shows only about 0.5% activity with succinyl-CoA. nih.govnih.gov This specificity is achieved through a unique active site architecture. A cluster of three arginine residues accommodates the terminal carboxyl group of the substrate, and a dedicated cavity specifically binds the C2 methyl branch, thus excluding the smaller succinyl-CoA. nih.govnih.govresearchgate.net This structural arrangement allows MCD to catalyze the unprecedented oxidation of an α-methyl branched dicarboxylic acid CoA thioester. nih.govnih.gov

| Enzyme | Source Organism | Quaternary Structure | Prosthetic Group | Key Structural Feature | Reference |

| Methylsuccinyl-CoA Dehydrogenase (MCD) | Paracoccus denitrificans | Homodimer | FAD | ~170 residue N-terminal extension | nih.govnih.gov |

| Methylsuccinyl-CoA Dehydrogenase (MCD) | Pseudomonas migulae | Homo 2-mer | FAD | Not specified | rcsb.org |

Mesaconyl-CoA Hydratase (MeaC)

Mesaconyl-CoA hydratase (MeaC) is a crucial enzyme in the EMC pathway, where it catalyzes the reversible hydration of mesaconyl-CoA to form β-methylmalyl-CoA. koreascience.krnih.gov This reaction is also a key step in the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation in organisms like Chloroflexus aurantiacus. nih.govasm.orgasm.org

The crystal structure of MeaC from Methylorubrum extorquens reveals that the enzyme functions as a trimer and belongs to the MaoC-like dehydratase domain superfamily. koreascience.krpdbj.org The recombinant protein from R. sphaeroides is a homodimeric 80-kDa protein. nih.govresearchgate.net Structural analysis shows that the substrate-binding site is located at the interface between the N- and C-terminal domains of the protein. nih.gov Conserved residues, including Phe71, Ser79, Asn85, Arg142, Asn226, His231, and Tyr248, form the binding pocket and are critical for recognizing the β-methylmalyl-moiety of the substrate. nih.gov

| Enzyme | Source Organism | Quaternary Structure | Superfamily | Catalytic Reaction | Reference |

| Mesaconyl-CoA Hydratase (MeaC) | Methylorubrum extorquens | Trimer | MaoC-like dehydratase | Mesaconyl-CoA ↔ β-methylmalyl-CoA | koreascience.kr |

| Mesaconyl-CoA Hydratase (MeaC) | Rhodobacter sphaeroides | Homodimer | MaoC-like dehydratase | Mesaconyl-CoA ↔ β-methylmalyl-CoA | nih.govresearchgate.net |

(3S)-Malyl-CoA Lyase (Mcl1) and (3S)-Malyl-CoA Thioesterase (Mcl2)

In Rhodobacter sphaeroides, the apparent malate (B86768) synthase activity is the result of the combined action of two paralogous enzymes: (3S)-Malyl-CoA lyase (Mcl1) and (3S)-Malyl-CoA thioesterase (Mcl2). nih.gov Mcl1 is a promiscuous enzyme that functions as a true (3S)-malyl-CoA lyase, catalyzing the Claisen condensation of acetyl-CoA and glyoxylate to form (3S)-malyl-CoA. nih.gov Additionally, Mcl1 catalyzes a second, consecutive step in the EMC pathway: the cleavage of β-methylmalyl-CoA into propionyl-CoA and glyoxylate. nih.govresearchgate.net Structurally, Mcl1 from R. sphaeroides is suggested to have a homohexameric composition with a native molecular mass of 200 kDa. nih.gov The enzyme from Chloroflexus aurantiacus is bifunctional, also possessing (3S)-citramalyl-CoA lyase activity. uniprot.org

Mcl2, in contrast, functions specifically as a (3S)-malyl-CoA thioesterase. nih.gov It catalyzes the hydrolysis of the (3S)-malyl-CoA thioester bond to produce malate and free coenzyme A. nih.gov The identification of Mcl2 as a thioesterase expanded the known functions of malyl-CoA lyase homologs, which were previously understood only as lyases performing Claisen condensation reactions. nih.gov

| Enzyme | Function | Reaction Catalyzed | Organism Example | Reference |

| Mcl1 | (3S)-Malyl-CoA / β-Methylmalyl-CoA Lyase | Acetyl-CoA + Glyoxylate ↔ (3S)-Malyl-CoA | Rhodobacter sphaeroides | nih.gov |

| β-Methylmalyl-CoA → Propionyl-CoA + Glyoxylate | Rhodobacter sphaeroides | nih.gov | ||

| Mcl2 | (3S)-Malyl-CoA Thioesterase | (3S)-Malyl-CoA + H₂O → Malate + CoA | Rhodobacter sphaeroides | nih.gov |

Beta-ketothiolase (PhaA) and Acetoacetyl-CoA Reductase (PhaB)

Beta-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB) are two key enzymes in the biosynthesis pathway of poly(3-hydroxybutyrate) [P(3HB)], a common type of polyhydroxyalkanoate (PHA). nih.govnih.gov

Beta-ketothiolase (PhaA) , also known as acetoacetyl-CoA thiolase, catalyzes the first committed step in P(3HB) synthesis. nih.gov This reaction is a Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA and coenzyme A. nih.govuniprot.org The enzyme's activity is regulated by the concentration of free CoA, which acts as an inhibitor. uniprot.orgoup.com In Paracoccus denitrificans, the phaA gene encodes a protein of 391 amino acids with a calculated molecular mass of 40,744 Da. nih.gov The enzyme from Cupriavidus necator has an optimal pH of 7.8 for the condensation reaction. uniprot.org

Acetoacetyl-CoA Reductase (PhaB) catalyzes the subsequent step, the stereoselective, NADPH-dependent reduction of the 3-ketone group of acetoacetyl-CoA to produce (R)-3-hydroxybutyryl-CoA. nih.govresearchgate.net The enzyme from Ralstonia eutropha (also known as Cupriavidus necator) belongs to the short-chain dehydrogenase/reductase (SDR) family and exists as a tetramer. nih.govresearchgate.net Its monomeric structure consists of a Rossmann fold for cofactor binding and a clamp domain for substrate binding. researchgate.net Structural studies show that upon substrate binding, a "Clamp-lid" undergoes a significant conformational change to properly position the acetoacetyl-CoA for reduction. researchgate.net The phaB gene from P. denitrificans encodes a protein of 242 amino acids with a molecular mass of 25,614 Da. nih.gov In many bacteria, including P. denitrificans and Synechocystis sp. PCC6803, the phaA and phaB genes are located together in an operon. nih.govnih.gov

| Enzyme | Gene | Function | Reaction | Organism Example | Reference |

| Beta-ketothiolase | phaA | Condensation | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA | Cupriavidus necator | uniprot.org |

| Acetoacetyl-CoA Reductase | phaB | Reduction | Acetoacetyl-CoA + NADPH → (R)-3-hydroxybutyryl-CoA + NADP⁺ | Ralstonia eutropha | nih.gov |

Regulatory Mechanisms Governing Ethylmalonyl Coa Metabolism

Transcriptional Regulation of EMC Pathway Genes

Transcriptional control is a primary mechanism for regulating the EMC pathway, ensuring that the necessary enzymes are synthesized in response to specific metabolic cues. This regulation involves dedicated proteins that sense the cellular state and modulate gene expression accordingly.

A key transcriptional regulator of the EMC pathway in organisms like Methylobacterium extorquens AM1 is CcrR, a protein belonging to the TetR family of transcriptional activators. nih.govasm.orgresearchgate.net CcrR specifically controls the expression of the gene for crotonyl-CoA reductase/carboxylase (Ccr), a pivotal enzyme in the EMC pathway responsible for the reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA. nih.govpnas.org This reaction is a unique and defining step of the pathway. pnas.org

Studies have demonstrated that a null mutation in the ccrR gene leads to impaired growth on C1 and C2 compounds, which are substrates assimilated via the EMC pathway. nih.gov This growth defect is directly linked to a significant decrease in the activity of crotonyl-CoA reductase/carboxylase. nih.gov Further molecular analysis through promoter fusion assays showed that the activity of the ccr promoter was reduced by as much as 50% in the ccrR mutant strain compared to the wild-type. nih.gov

Direct interaction between the CcrR protein and the DNA upstream of the gene it regulates has been confirmed through gel mobility shift assays. nih.gov CcrR binds to a specific palindromic sequence located upstream of the katA-ccr promoter. nih.gov Mutations within this binding site abolish the ability of CcrR to bind to the promoter region, confirming its direct regulatory role. nih.gov It is noteworthy that CcrR appears to regulate only the ccr gene and not other genes in the EMC pathway, which suggests the existence of additional, yet-to-be-identified, regulatory proteins that govern the entire pathway. nih.govasm.org

| Regulatory Protein | Type | Target Gene | Function | Effect of Absence |

| CcrR | TetR-type activator | ccr (crotonyl-CoA reductase/carboxylase) | Activates transcription | Reduced Ccr activity and impaired growth on C1/C2 compounds. nih.gov |

The regulation of the EMC pathway is highly responsive to the type of carbon source available to the cell. A classic example of this is the metabolic shift observed when M. extorquens is switched from growing on succinate (B1194679) to growing on ethylamine (B1201723). nih.govnih.govresearchgate.net When growing on succinate, the cell primarily utilizes the tricarboxylic acid (TCA) cycle. nih.gov However, ethylamine metabolism generates acetyl-CoA, which must be assimilated through the EMC pathway. nih.govnih.gov This substrate switch forces a rapid and significant redirection of carbon flux from the TCA cycle to the EMC pathway. nih.govnih.gov

This shift is not instantaneous and is characterized by a significant growth lag, which can last for approximately 9 hours. nih.govresearchgate.net During this lag phase, the cell undergoes a period of metabolic readjustment. The EMC pathway is activated at the transcriptional level to produce the necessary enzymes for ethylamine assimilation. nih.gov This strategic delay allows the organism to reconfigure its metabolic machinery to efficiently utilize the new carbon source, demonstrating a clear link between substrate availability and the transcriptional upregulation of the EMC pathway. nih.gov

Metabolic Control Points in the EMC Pathway

Beyond transcriptional regulation, the flow of metabolites through the EMC pathway is also managed at specific enzymatic steps. These metabolic control points are crucial for maintaining homeostasis and preventing the accumulation of potentially toxic intermediates.

Research has identified ethylmalonyl-CoA mutase (Ecm) as a critical metabolic control point within the EMC pathway. nih.govnih.govresearchgate.net Ecm is a reversible, adenosylcobalamin-dependent enzyme that catalyzes the conversion of (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA. nih.govgenome.jp During the substrate switch from succinate to ethylamine, a metabolic imbalance occurs, evidenced by the accumulation of butyryl-CoA, a degradation product of ethylmalonyl-CoA. nih.govnih.gov This accumulation points to a bottleneck in the pathway immediately following the formation of ethylmalonyl-CoA. nih.gov

The activity of Ecm is initially insufficient to handle the increased flux, but it increases to an adequate level by the 9-hour mark, coinciding with the resumption of growth. nih.govnih.gov This increase in activity is correlated with an upregulation of the ecm gene transcripts and a subsequent decrease in the intracellular concentration of ethylmalonyl-CoA. nih.gov

To confirm Ecm's role as a control point, experiments were conducted using a strain of M. extorquens that overexpressed the ecm gene. When this engineered strain was subjected to the same succinate-to-ethylamine switch, it exhibited significantly different behavior. nih.govresearchgate.net

| Strain | Growth Lag after Switch | Ethylmalonyl-CoA Accumulation | Final Growth Rate |

| Wild-Type | ~9 hours | Significant (~5-fold peak) | Normal |

| ecm Overexpressing | ~4.5 hours | No significant accumulation | 21% higher than wild-type |

Data compiled from studies on M. extorquens AM1. nih.govresearchgate.net

These findings demonstrate that the limited activity of Ecm is a primary cause of the growth lag and that its transcriptional upregulation is essential for restoring metabolic balance and allowing carbon to flow efficiently through the EMC pathway. nih.govnih.gov

The bottleneck at the ethylmalonyl-CoA mutase step directly results in a growth lag as the cell adapts to the new carbon source. nih.gov During this period, the accumulation of ethylmalonyl-CoA and its byproducts signifies a temporary metabolic imbalance. nih.gov Once the expression of Ecm and its corresponding enzymatic activity increase sufficiently, the bottleneck is relieved. nih.govnih.gov This allows for the efficient conversion of ethylmalonyl-CoA to methylsuccinyl-CoA, thereby redistributing the carbon flux smoothly through the remainder of the pathway to produce essential intermediates like glyoxylate (B1226380) and malate (B86768). nih.govresearchgate.net The ability to overcome this lag phase by overexpressing Ecm highlights the critical nature of this control point in determining the cell's adaptive flexibility and growth efficiency following a dietary shift. nih.gov

Intercellular Storage Metabolism and EMC Pathway Regulation (e.g., in Glycogen (B147801) Accumulating Organisms)

The EMC pathway also plays a significant role in the specialized metabolism of certain bacteria, such as Glycogen Accumulating Organisms (GAOs). nih.gov These organisms are important in wastewater treatment processes and are characterized by their ability to store carbon in the form of polyhydroxyalkanoates (PHAs) under anaerobic conditions and then utilize these stores under aerobic conditions. nih.govresearchgate.net

In a GAO-dominated system, glycogen is consumed anaerobically to provide the energy and reducing power needed to take up volatile fatty acids like acetate (B1210297) and synthesize intracellular PHA polymers. nih.govresearchgate.net One common type of PHA is poly-β-hydroxyvalerate (PHV). The synthesis of PHV requires a precursor molecule, propionyl-CoA. nih.gov

Metagenomic studies have revealed that in GAOs such as Candidatus Contendobacter, the EMC pathway is the crucial route for supplying this essential propionyl-CoA. nih.gov The pathway converts acetyl-CoA into intermediates that are ultimately processed to yield propionyl-CoA. Analysis of gene expression in these systems shows that the key genes of the EMC pathway are highly expressed and their prevalence increases as the Candidatus Contendobacter population becomes enriched. nih.gov This demonstrates a novel role for the EMC pathway in linking central carbon metabolism (from acetate) to the synthesis of intercellular storage compounds (PHV), highlighting its regulatory importance in the specialized metabolism of these environmentally significant microorganisms. nih.gov

Role of Ethylmalonyl Coenzyme a in Natural Product Biosynthesis

Ethylmalonyl-CoA as a Polyketide Synthase (PKS) Extender Unit

Polyketides are a structurally diverse class of natural products with a wide range of pharmacological activities, including antibacterial, anticancer, and immunosuppressive properties. nih.gov Their assembly is catalyzed by large multifunctional enzymes called Polyketide Synthases (PKSs). The biosynthesis process involves the sequential condensation of small carboxylic acid units, known as extender units, onto a growing polyketide chain. nih.gov

While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of alternative building blocks like ethylmalonyl-CoA leads to greater structural variation in the final polyketide product. nih.govwisc.edu When ethylmalonyl-CoA is utilized by a PKS module, it results in the incorporation of a butyryl group into the polyketide backbone. nih.govwisc.edu This incorporation of a four-carbon unit, as opposed to the two-carbon unit from malonyl-CoA or the three-carbon unit from methylmalonyl-CoA, is a key strategy for generating novel polyketide structures.

Several important polyketides owe their structure and bioactivity to the incorporation of ethylmalonyl-CoA. Labeling studies and analysis of biosynthetic gene clusters have confirmed its role as the extender unit responsible for the butyryl moieties in natural products such as monensin (B1676710) A, tylosin (B1662201), and indanomycin. nih.gov

Table 1: Examples of Polyketides Incorporating Ethylmalonyl-CoA

| Polyketide | Biological Activity | Reference |

| Monensin A | Antibacterial, Anticoccidial | nih.gov |

| Tylosin | Antibacterial | nih.gov |

| Concanamycin A | Antifungal, V-ATPase inhibitor | nih.gov |

| Elaiophylin | Antibiotic | nih.gov |

| Spiramycin | Antibiotic | nih.gov |

| Indanomycin | Antibiotic, Ionophore | nih.gov |

Enzymes Involved in Supplying Ethylmalonyl-CoA for Biosynthetic Pathways

The intracellular pool of ethylmalonyl-CoA for polyketide biosynthesis is supplied by specific enzymatic pathways. These pathways ensure the availability of this specialized extender unit for incorporation by PKS modules.

The primary and most efficient route for the synthesis of (2S)-ethylmalonyl-CoA is catalyzed by Crotonyl-CoA Carboxylase/Reductase (CCR). researchgate.netresearchgate.net This enzyme performs a reductive carboxylation of crotonyl-CoA, utilizing NADPH as a reducing equivalent and CO2 as the carboxylating species. researchgate.netresearchgate.netuni-marburg.de The reaction proceeds in two main steps: a hydride transfer from NADPH to form a reactive enolate, which then reacts with CO2 to generate (2S)-ethylmalonyl-CoA. researchgate.netresearchgate.net

CCRs are found in various bacteria and play roles in both primary metabolism, such as the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation, and in secondary metabolism for producing polyketide extender units. nih.govwikipedia.orgpnas.org Biosynthetic gene clusters for polyketides that incorporate butyryl units often contain a dedicated CCR homolog, highlighting its importance in supplying the necessary ethylmalonyl-CoA precursor. researchgate.net This direct enzymatic route is crucial for extending the structural and functional diversity of polyketide natural products. nih.gov

An alternative, albeit less efficient, source of ethylmalonyl-CoA comes from the side activity of other carboxylase enzymes. Propionyl-CoA carboxylase (PCC), a key mitochondrial enzyme in the catabolism of certain amino acids and odd-chain fatty acids, primarily catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA. medlink.comnih.govcocukmetabolizma.com

However, PCC exhibits substrate promiscuity and can slowly carboxylate other short-chain acyl-CoAs. cocukmetabolizma.com It can act on butyryl-CoA, leading to the formation of ethylmalonyl-CoA as a minor product. nih.gov This side activity is significantly less efficient than its primary reaction with propionyl-CoA. cocukmetabolizma.com Similarly, acetyl-CoA carboxylase can also form ethylmalonyl-CoA from butyryl-CoA at a low rate. nih.gov While not the main biosynthetic route, this promiscuous activity can contribute to the cellular pool of ethylmalonyl-CoA, which could potentially be incorporated into polyketides. nih.gov

Table 2: Key Enzymes in Ethylmalonyl-CoA Supply

| Enzyme | Primary Substrate | Product | Role in Ethylmalonyl-CoA Supply |

| Crotonyl-CoA Carboxylase/Reductase (CCR) | Crotonyl-CoA | (2S)-Ethylmalonyl-CoA | Primary, dedicated biosynthetic pathway. researchgate.netnih.gov |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | Methylmalonyl-CoA | Secondary, via side activity with butyryl-CoA. cocukmetabolizma.comnih.gov |

Engineering Strategies for Non-Natural Polyketide Precursor Production

The understanding of ethylmalonyl-CoA biosynthesis has paved the way for metabolic engineering strategies aimed at producing novel, "non-natural" polyketides. By manipulating the supply of extender units, researchers can influence the structure of the final polyketide product.

One key strategy involves precursor supply engineering to increase the intracellular concentration of ethylmalonyl-CoA. For instance, in Streptomyces venezuelae, deleting the meaA gene, which encodes ethylmalonyl-CoA mutase, coupled with supplementing the growth medium with ethylmalonate, led to a significant increase in the intracellular ethylmalonyl-CoA pool. nih.gov This resulted in a dramatic, approximately 10-fold increase in the production of tylactone (B1246279), a polyketide that utilizes this extender unit. nih.gov

Another approach focuses on the heterologous expression of PKS genes in host organisms like Escherichia coli, which are more amenable to genetic manipulation. researchgate.netescholarship.org However, a major limitation is the availability of the necessary extender units. researchgate.net Engineering these hosts to express the biosynthetic pathways for non-standard extender units, such as the CCR-mediated pathway for ethylmalonyl-CoA, is a critical step. By introducing an orthogonal pathway, such as a malonate transporter and a promiscuous acyl-CoA ligase, scientists can enable the efficient biosynthesis of various malonyl-CoA analogues, including ethylmalonyl-CoA, when the corresponding dicarboxylic acid is supplied externally. researchgate.net These strategies allow for the controlled production of specific polyketide precursors, facilitating the synthesis of novel compounds with potentially improved therapeutic properties.

Ethylmalonyl Coenzyme a in Mammalian Metabolism: a Metabolite Proofreading Perspective

Accidental Formation of Ethylmalonyl-CoA by Other Carboxylases (e.g., Acetyl-CoA and Propionyl-CoA Carboxylases)

In the landscape of intermediary metabolism, enzymatic precision is crucial. However, the specificity of enzymes is not always absolute. Two key carboxylases, acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC), demonstrate a degree of substrate promiscuity that leads to the "accidental" formation of ethylmalonyl-CoA. nih.gov

Acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid synthesis, primarily catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. wikipedia.org However, it can also act on other short-chain acyl-CoAs. When presented with butyryl-CoA, ACC can erroneously carboxylate it, producing ethylmalonyl-CoA. nih.govnih.gov This side reaction occurs at a low rate compared to its primary function. nih.gov

Similarly, propionyl-CoA carboxylase, a mitochondrial enzyme essential for the metabolism of certain amino acids and odd-chain fatty acids, primarily converts propionyl-CoA to (S)-methylmalonyl-CoA. wikipedia.org PCC also exhibits a lack of absolute specificity and can utilize butyryl-CoA as a substrate, carboxylating it to form ethylmalonyl-CoA. frontiersin.orgnih.gov This promiscuous activity contributes to the cellular pool of this non-canonical metabolite. The formation of ethylmalonyl-CoA by these major carboxylases highlights a persistent challenge within metabolic networks: the generation of potentially problematic side products.

Discovery and Characterization of Ethylmalonyl-CoA Decarboxylase (ECHDC1)

The existence of a dedicated mechanism to handle the accidental production of ethylmalonyl-CoA led to the discovery of a novel enzyme: ethylmalonyl-CoA decarboxylase. nih.gov This enzyme was identified in various mammalian tissues and was found to be encoded by the gene ECHDC1 (Enoyl-CoA Hydratase Domain Containing 1). nih.gov The discovery stemmed from the hypothesis that a "metabolite proofreading" or "metabolite repair" enzyme must exist to prevent the accumulation of potentially toxic byproducts like ethylmalonyl-CoA. nih.govnih.govau.dk

Enzymatic Activity and Substrate Specificity (Ethylmalonyl-CoA vs. Methylmalonyl-CoA)

The enzyme encoded by ECHDC1 catalyzes the decarboxylation of ethylmalonyl-CoA to butyryl-CoA and CO2. nih.gov This reaction effectively reverses the erroneous carboxylation, returning a usable substrate to the metabolic pool.

A key characteristic of ECHDC1 is its substrate specificity. While it efficiently decarboxylates ethylmalonyl-CoA, it shows significantly lower activity towards the structurally similar metabolite, methylmalonyl-CoA. nih.gov Research has shown that the catalytic efficiency (kcat/Km) of ECHDC1 for ethylmalonyl-CoA is approximately 20-fold higher than for methylmalonyl-CoA. nih.gov The enzyme displays no detectable activity on malonyl-CoA, distinguishing it from malonyl-CoA decarboxylase. nih.gov ECHDC1 acts preferentially on the (S)-isomer of ethylmalonyl-CoA, which is the form produced by propionyl-CoA carboxylase. nih.govuniprot.org

Kinetic Properties of Recombinant ECHDC1

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| (S)-Ethylmalonyl-CoA | ~5 | ~50 | ~1 x 10⁷ |

| (S)-Methylmalonyl-CoA | ~40 | ~20 | ~5 x 10⁵ |

Tissue Distribution and Subcellular Localization

Studies in mice have revealed that ethylmalonyl-CoA decarboxylase activity is present in a variety of tissues. It is particularly abundant in the liver, kidney, and brown adipose tissue. nih.gov The widespread distribution of this enzyme suggests a broad requirement for the detoxification of ethylmalonyl-CoA across different metabolic contexts.

Regarding its subcellular location, ECHDC1 is primarily a cytosolic enzyme. nih.govnih.gov This localization is logical, as one of the enzymes responsible for the promiscuous formation of ethylmalonyl-CoA, acetyl-CoA carboxylase, is also located in the cytosol. nih.gov By being present in the same compartment, ECHDC1 can efficiently act on the accidentally produced ethylmalonyl-CoA.

Relative Abundance of ECHDC1 in Mouse Tissues

| Tissue | Relative Activity |

|---|---|

| Liver | High |

| Kidney | High |

| Brown Adipose Tissue | High |

| Heart | Moderate |

| Brain | Low |

Gene Encoding ECHDC1 and Expression Studies

The gene encoding ethylmalonyl-CoA decarboxylase is ECHDC1. genecards.org Knockdown of the ECHDC1 gene in cultured human cells using specific siRNAs resulted in a decrease in ethylmalonyl-CoA decarboxylase activity. nih.gov This reduction in enzyme activity led to an increased formation and excretion of ethylmalonate, especially when the cells were supplied with butyrate, the precursor for ethylmalonyl-CoA formation. nih.gov These gene expression studies provided strong evidence that ECHDC1 is indeed the gene responsible for encoding the ethylmalonyl-CoA decarboxylase enzyme. nih.gov

Proposed Function as a "Metabolite Proofreading" Enzyme

The characteristics of ECHDC1 strongly support its proposed role as a "metabolite proofreading" or "metabolite repair" enzyme. nih.govnih.govau.dkresearchgate.net This concept is analogous to DNA proofreading, where cellular machinery corrects errors in genetic material. In metabolism, proofreading enzymes eliminate non-classical or potentially toxic metabolites that are formed as side-products of mainstream metabolic pathways. nih.gov

ECHDC1 fits this description perfectly. It specifically targets and degrades ethylmalonyl-CoA, a metabolite formed through the infrequent, promiscuous activity of other enzymes. nih.gov By converting ethylmalonyl-CoA back to butyryl-CoA, ECHDC1 prevents the accumulation of an abnormal metabolite and its potential downstream consequences, such as the synthesis of branched-chain fatty acids. researchgate.net This function highlights a sophisticated layer of metabolic regulation aimed at maintaining the integrity and efficiency of cellular biochemistry.

Implications for Metabolic Imbalance and Ethylmalonic Aciduria

The physiological importance of ECHDC1 becomes evident when considering the consequences of its deficiency. The accumulation of ethylmalonyl-CoA can lead to an increase in the concentration of ethylmalonic acid, a condition known as ethylmalonic aciduria. nih.govau.dk This organic aciduria can be indicative of underlying metabolic dysfunction.

While ethylmalonic aciduria is a hallmark of several inherited metabolic disorders, including short-chain acyl-CoA dehydrogenase (SCAD) deficiency, the role of ECHDC1 in this context is an area of active investigation. nih.govmedlink.com It is hypothesized that a deficiency in ECHDC1 activity could exacerbate or contribute to the ethylmalonic aciduria observed in some individuals. nih.govnih.govau.dk Studies have suggested that defects in the ECHDC1 gene may be a contributing factor in a subset of individuals with unexplained high levels of ethylmalonic acid. nih.govau.dk Knockdown experiments have demonstrated that reduced ECHDC1 activity, in combination with variants in the SCAD gene, can have a synergistic effect on the cellular excretion of ethylmalonic acid. nih.gov This suggests that the efficiency of the ECHDC1 proofreading system can influence an individual's metabolic phenotype, particularly when other related pathways are compromised.

Biotechnological and Industrial Applications of the Ethylmalonyl Coa Pathway

Engineering Microorganisms for Production of Value-Added Chemicals

The engineering of microorganisms to utilize the EMC pathway for chemical production is a burgeoning field of synthetic biology and metabolic engineering. By introducing and optimizing genes associated with this pathway in suitable host organisms, researchers can create microbial cell factories capable of converting simple carbon sources into complex molecules of industrial interest.

Methylmalonyl-CoA and ethylmalonyl-CoA are key intermediates in the EMC pathway and serve as crucial precursors for the biosynthesis of a variety of valuable chemicals. nih.gov These CoA esters are involved in the production of polyketides, a class of structurally diverse natural products with a broad range of applications, including as pharmaceuticals. wikipedia.org

In many microorganisms, the intracellular concentrations of these precursors are limiting factors for the production of target compounds. Therefore, metabolic engineering efforts have focused on increasing the supply of methylmalonyl-CoA and ethylmalonyl-CoA. Strategies include the overexpression of key enzymes in the EMC pathway and the elimination of competing metabolic pathways.

The following table summarizes the roles of these precursors and the strategies for enhancing their availability:

| Precursor | Role in Biosynthesis | Metabolic Engineering Strategies |

|---|---|---|

| Methylmalonyl-CoA | Building block for polyketides and other secondary metabolites. | - Overexpression of propionyl-CoA carboxylase- Engineering of the methylmalonyl-CoA pathway from succinyl-CoA nih.gov |

| Ethylmalonyl-CoA | Precursor for the synthesis of various organic acids and biofuels. | - Overexpression of crotonyl-CoA carboxylase/reductase- Deletion of competing pathways that consume crotonyl-CoA |

The unique intermediates of the EMC pathway can be diverted to produce a range of chemicals, including organic acids and biofuels.

Mesaconic Acid and Methylsuccinic Acid: Mesaconyl-CoA and methylsuccinyl-CoA are intermediates in the EMC pathway that can be converted to their corresponding dicarboxylic acids, mesaconic acid and methylsuccinic acid. nih.govsemanticscholar.org These compounds have applications as monomers for the synthesis of polymers and resins. Engineering efforts to produce these acids involve the introduction of specific thioesterases to cleave the CoA moiety from the pathway intermediates.

Butanol: The EMC pathway intermediate, crotonyl-CoA, is a direct precursor for the production of n-butanol. researchgate.net By introducing a heterologous pathway from clostridial species, which consists of a crotonyl-CoA reductase and a butanol dehydrogenase, microorganisms can be engineered to produce butanol. researchgate.netnih.gov The native presence of part of the butanol production pathway in organisms with an active EMC pathway makes them attractive hosts for this application. researchgate.net

The table below outlines the key enzymes and metabolic engineering strategies for the production of these chemicals:

| Target Chemical | Precursor from EMC Pathway | Key Heterologous/Overexpressed Enzymes | Host Organism Examples |

|---|---|---|---|

| Mesaconic Acid | Mesaconyl-CoA | Thioesterase | Escherichia coli |

| Methylsuccinic Acid | (2S)-Methylsuccinyl-CoA | Thioesterase | Methylobacterium extorquens semanticscholar.org |

| n-Butanol | Crotonyl-CoA | Crotonyl-CoA reductase, Butanol dehydrogenase | Methylobacterium extorquens researchgate.net |

Poly-β-hydroxyvalerate (PHV) is a type of polyhydroxyalkanoate (PHA), which are biodegradable polymers with properties similar to conventional plastics. The synthesis of PHV relies on the availability of propionyl-CoA, a key intermediate that can be generated through the EMC pathway. researchgate.net

In some microorganisms, the EMC pathway has been identified as the crucial route for supplying propionyl-CoA for PHV synthesis. researchgate.net Metabolic engineering strategies to enhance PHV production focus on increasing the flux towards propionyl-CoA. This can be achieved by overexpressing enzymes such as β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase, which are involved in the conversion of propionyl-CoA and acetyl-CoA into the PHV polymer. nih.gov

Strategies for Metabolic Engineering and Pathway Diversion

In some instances, the native regulation of the EMC pathway can be a bottleneck for achieving high yields of a target chemical. To overcome this, researchers have explored replacing or supplementing the EMC pathway with alternative metabolic routes.

One notable example is the replacement of the EMC pathway with the glyoxylate (B1226380) shunt in Methylobacterium extorquens. amanote.com This strategy provides metabolic flexibility, allowing the organism to efficiently utilize different carbon sources. The glyoxylate shunt, while serving a similar purpose of replenishing TCA cycle intermediates, has different enzymatic components and regulatory mechanisms. This interchangeability allows for the fine-tuning of cellular metabolism to favor the production of specific compounds.

The EMC pathway is a source of novel enzymes with unique catalytic activities that can be exploited for industrial biotransformations. nih.gov These enzymes can catalyze reactions that are challenging to achieve through traditional chemical synthesis.

One of the most significant enzymes from this pathway is crotonyl-CoA carboxylase/reductase (CCR), which catalyzes the carboxylation of crotonyl-CoA to form ethylmalonyl-CoA. nih.gov This enzyme is a key target for metabolic engineering to enhance the production of ethylmalonyl-CoA-derived chemicals. Other unique enzymes include (3S)-malyl-CoA thioesterase and (2S)-methylsuccinyl-CoA dehydrogenase, which expand the toolbox of biocatalysts available for synthetic biology applications. nih.govnih.gov The discovery and characterization of these novel catalysts open up new possibilities for designing artificial metabolic pathways for the production of a wide range of chemicals.

Bioengineering of Polyketide Molecules for Drug Development

The ethylmalonyl-CoA pathway is a pivotal metabolic route for the biosynthesis of various complex polyketides, a class of natural products with a wide range of pharmaceutical applications, including antibiotics, immunosuppressants, and anticancer agents. A key function of this pathway in the context of polyketide synthesis is the provision of (2S)-ethylmalonyl-CoA, an essential extender unit for the polyketide synthase (PKS) machinery. Metabolic engineering of the ethylmalonyl-CoA pathway has emerged as a powerful strategy for enhancing the production of known polyketides and for the generation of novel, structurally diverse molecules with potentially improved therapeutic properties.

A significant focus of bioengineering efforts has been the manipulation of the intracellular concentration of ethylmalonyl-CoA. In many polyketide-producing microorganisms, such as Streptomyces species, the availability of this extender unit can be a rate-limiting step in biosynthesis. For instance, in the heterologous production of tylactone (B1246279), the macrocyclic core of the antibiotic tylosin (B1662201), in Streptomyces venezuelae, the intracellular pool of (2S)-ethylmalonyl-CoA was identified as a major bottleneck. To address this, researchers have employed a multi-pronged approach involving genetic modification and precursor feeding strategies.